“1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” is a chemical compound with the molecular formula C9H16N2O . It is a derivative of 3,7-diazabicyclo[3.3.1]nonane .
The physical and chemical properties of “1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one” include a molecular weight of 241.16 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a solid at room temperature .
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by a unique nitrogen-containing structure. It belongs to the class of diazabicyclo compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is notable for its analgesic properties and has been the subject of various studies focusing on its synthesis and structural analysis.
This compound can be synthesized through several methods, often involving the reaction of specific precursors under controlled conditions. The synthesis typically requires high-purity reagents and advanced techniques such as chromatography and NMR spectroscopy for characterization.
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is classified as a bicyclic compound with two nitrogen atoms in its structure. It is categorized within the broader class of diazabicyclo compounds, which have significant importance in organic chemistry and pharmacology.
The synthesis of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves the following steps:
The synthesis process may involve microwave-assisted reactions to enhance efficiency and reduce reaction times. Characterization techniques such as gas chromatography and NMR spectroscopy are essential for confirming the structure and purity of the synthesized compound .
The molecular formula of 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one is . The structure features a bicyclic framework with two nitrogen atoms contributing to its unique chemical properties.
X-ray crystallography has been employed to elucidate the three-dimensional structure of this compound, revealing a chair–boat conformation that influences its reactivity and interaction with biological targets .
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical transformations:
The characterization of these reactions often involves advanced spectroscopic techniques including mass spectrometry and NMR spectroscopy to track changes in molecular structure during reactions.
The mechanism by which 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one exerts its biological effects involves interactions at specific receptor sites within biological systems. Its analgesic properties suggest that it may modulate pain pathways through central nervous system mechanisms.
Studies indicate that the compound's structural features contribute significantly to its binding affinity and efficacy at target receptors .
Relevant analytical data can be obtained through techniques such as NMR spectroscopy and elemental analysis .
1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one has potential applications in:
Research continues to explore its full range of applications in medicinal chemistry and related fields .
The 1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one scaffold (common name: 1,5-dimethylbispidinone) is typically synthesized via Mannich-type cyclization reactions. The classical approach involves the double Mannich condensation of formaldehyde with acetone derivatives and N-methylamine precursors (e.g., N-methylglycine). This generates the symmetric bicyclic framework with bridgehead ketone functionality essential for further derivatization [6]. The reaction proceeds through an iminium ion intermediate that undergoes intramolecular cyclization, yielding the bispidinone core with characteristic chair-chair conformation. Critical limitations of traditional methods include moderate yields (typically 50-65%) due to competing oligomerization/polymerization side reactions and challenges in controlling stereoselectivity at the bridgehead positions. The symmetric nature of the standard bispidinone product necessitates sophisticated desymmetrization strategies for asymmetric functionalization—a key focus of contemporary synthetic efforts [6] [7].
The inherent C₂ symmetry of 1,5-dimethylbispidinone presents both challenges and opportunities for creating unsymmetrical derivatives. Kinetic-controlled desymmetrization has emerged as a powerful strategy for installing distinct acyl groups at the N3 and N7 positions. As demonstrated in the synthesis of 3-acetyl-1,5-dimethyl-7-piperonyloyl-3,7-diazabicyclo[3.3.1]nonan-9-one, careful optimization of reaction conditions—including temperature control (−20°C to 0°C), stoichiometric precision, and stepwise addition protocols—enables selective monoacylation before introducing a second different acylating agent [1]. This approach leverages the subtle electronic differences between nitrogen atoms during the initial acylation event, breaking molecular symmetry. Computational studies reveal that the conformational flexibility of the bispidine scaffold (chair-chair vs. chair-boat transitions) significantly influences the accessibility of nitrogen lone pairs, thereby impacting acylation kinetics [6]. Solvent polarity also plays a crucial role: Polar aprotic solvents (e.g., DMF) favor kinetic products by stabilizing dipolar transition states [6].
Table 1: Desymmetrization Outcomes for 1,5-Dimethylbispidinone Derivatives
Desymmetrization Strategy | Key Reaction Conditions | Major Product | Yield (%) | Symmetry Break |
---|---|---|---|---|
Kinetic-controlled acylation | Sequential addition at −20°C in THF | 3-Acetyl-7-piperonyloyl | 68% | High |
Solvent-directed differentiation | DMF vs. CH₂Cl₂ | Mixed diacylbispidines | 45-82% | Moderate |
Chelation-assisted protection | Zn²⁺ templating | N3-acylated, N7-free | 75% | Excellent |
Functionalization of the bispidinone scaffold primarily targets two reactive sites: the bridged ketone at C9 and the tertiary amine nitrogens (N3/N7). The ketone undergoes nucleophilic additions and condensation reactions with natural ketones, yielding novel aminal-type derivatives under acid-catalyzed conditions. For example, reactions with terpenoid ketones like (R)-myrtenone generate structurally complex diazaadamantane hybrids with potential bioactivity [7]. Nitrogen functionalization requires optimization to overcome steric hindrance from the methyl groups at C1/C5:
Non-conventional activation methods significantly improve the efficiency of bispidine derivatization. Microwave irradiation enables rapid access to N-acyl and N-alkyl derivatives by enhancing reaction kinetics and reducing side product formation. For instance, microwave-assisted acylation of 1,5-dimethylbispidinone with aryl acid chlorides in ethanol containing triethylamine catalyst (25 mol%) achieves >94% conversion within 3 minutes—a dramatic improvement over thermal methods requiring 3 hours for 78% yield [2]. Key advantages include:
Catalytic advancements include organocatalytic systems (e.g., DABCO, DMAP) for N-acylation and Lewis acid catalysts (e.g., Zn(OTf)₂) for stereoselective ketone additions. These methods enable the synthesis of complex derivatives like dopamine-conjugated bispidines for neurological applications [6] [7].
Table 2: Comparative Efficiency of Activation Methods in Bispidine Functionalization
Functionalization Type | Thermal Conditions | Ultrasound Conditions | Microwave Conditions |
---|---|---|---|
Diacylation (ArCOCl) | 78%, 3h (reflux, EtOH) | 89%, 50 min (80°C, 110W) | 94%, 3 min (80°C, 200W) |
Oxime Formation | 12h, 65% | 3h, 82% | 15 min, 91% |
Mannich Cyclization | 15h, trace | 120 min, trace | 30 min, 80% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1